1,3,5-Tris(iodomethyl)benzene

説明

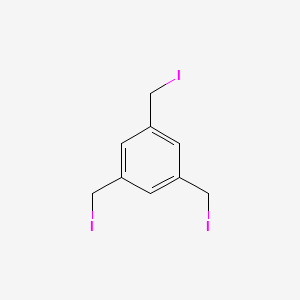

1,3,5-Tris(iodomethyl)benzene (C₉H₉I₃) is a halogenated aromatic compound derived from 1,3,5-trimethylbenzene (mesitylene), where the three methyl (-CH₃) groups are replaced by iodomethyl (-CH₂I) moieties. This structural modification significantly alters its physical and chemical properties, including increased molecular weight (449.98 g/mol) and enhanced reactivity due to the presence of iodine, a heavy halogen with polarizable electrons.

Synthesis: The compound can be synthesized via hypervalent iodine-mediated iodination. For instance, 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene was prepared using [bis(trifluoroacetoxy)iodo]benzene as the iodinating agent, followed by characterization via NMR, IR, and mass spectrometry . Another method involves alkylation reactions, such as the preparation of bis-imidazolium rods using 2-(iodomethyl)-1,3,5-trimethylbenzene .

Applications: Its iodine-rich structure makes it a precursor for coordination polymers and mechanically interlocked molecules (e.g., rotaxanes) . Additionally, iodinated aromatics are pivotal in organic electronics and pharmaceuticals due to their ability to participate in halogen bonding and Suzuki coupling reactions.

特性

CAS番号 |

90678-60-7 |

|---|---|

分子式 |

C9H9I3 |

分子量 |

497.88 g/mol |

IUPAC名 |

1,3,5-tris(iodomethyl)benzene |

InChI |

InChI=1S/C9H9I3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6H2 |

InChIキー |

MIVBPUGPPJIGKB-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C=C1CI)CI)CI |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,3,5-Tris(iodomethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 1,3,5-tris(hydroxymethyl)benzene using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

化学反応の分析

Types of Reactions

1,3,5-Tris(iodomethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the iodomethyl groups.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,3,5-tris(azidomethyl)benzene, while oxidation with potassium permanganate can produce 1,3,5-tris(carboxymethyl)benzene .

科学的研究の応用

1,3,5-Tris(iodomethyl)benzene has several scientific research applications:

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.

Materials Science: The compound is used in the development of novel materials with unique properties, such as halogen-bonded self-assembled structures.

Biological Studies: It can be used as a precursor for the synthesis of biologically active compounds.

Medicinal Chemistry: Researchers explore its potential in drug development and as a diagnostic tool.

作用機序

The mechanism of action of 1,3,5-Tris(iodomethyl)benzene involves its ability to undergo various chemical reactions, primarily through the reactivity of its iodomethyl groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions .

類似化合物との比較

Comparison with Similar Compounds

To contextualize 1,3,5-Tris(iodomethyl)benzene, we compare it with structurally related compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Structural and Physical Properties

Key Comparisons:

Reactivity :

- Halogen Bonding : this compound exhibits stronger halogen bonding than mesitylene due to iodine's polarizability, enabling applications in supramolecular chemistry . In contrast, 1-Iodo-3,5-bis(trifluoromethyl)benzene leverages fluorine's electronegativity for fluorophilic interactions .

- Environmental Stability : Mesitylene is a VOC with atmospheric reactivity (k = 5.67 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ with HO radicals), whereas iodinated derivatives are less volatile and more persistent .

Synthetic Utility :

- This compound serves as a building block for metal-organic frameworks (MOFs), as seen in cadmium and zinc coordination polymers . Conversely, 1,3,5-Triiodobenzene is preferred in medical imaging due to its high X-ray attenuation .

Thermal Stability :

- Iodinated compounds generally have higher thermal stability than their methylated counterparts. For example, this compound-based coordination polymers decompose above 300°C , while mesitylene evaporates readily at room temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。